3,9-Diazido-1,2,4-trifluoroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diazido-1,2,4-trifluoroacridine is a nitrogen-rich compound known for its high energy and reactivity. It belongs to the class of azido compounds, which are characterized by the presence of azide groups (-N₃). These compounds are often used in the field of energetic materials due to their ability to release a significant amount of energy upon decomposition .
Vorbereitungsmethoden
The synthesis of 3,9-Diazido-1,2,4-trifluoroacridine typically involves the introduction of azide groups into a fluorinated acridine framework. One common method involves the reaction of 3,9-dichloro-1,2,4-trifluoroacridine with sodium azide in an appropriate solvent. The reaction conditions often include moderate temperatures and the use of a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the substitution reaction .
Analyse Chemischer Reaktionen
3,9-Diazido-1,2,4-trifluoroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Wissenschaftliche Forschungsanwendungen
3,9-Diazido-1,2,4-trifluoroacridine has several applications in scientific research:
Energetic Materials: Due to its high nitrogen content and energy release upon decomposition, it is used in the development of high-energy materials for explosives and propellants.
Material Sciences: The compound is used as a cross-linker in the synthesis of polymers and other materials, enhancing their physical properties.
Chemical Synthesis: It serves as a precursor in the synthesis of other nitrogen-rich compounds and heterocycles.
Wirkmechanismus
The mechanism of action of 3,9-Diazido-1,2,4-trifluoroacridine primarily involves the release of nitrogen gas upon thermal or photolytic decomposition. This release of gas generates a significant amount of energy, making it useful in energetic materials. The azide groups can also form highly reactive nitrenes, which can participate in various chemical reactions, including polymer cross-linking .
Vergleich Mit ähnlichen Verbindungen
3,9-Diazido-1,2,4-trifluoroacridine can be compared with other nitrogen-rich azido compounds such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich compound used in energetic materials.
1,2-Diazido-1,2-bis(dimethylamino)diborane(4): Known for its stability and use in the synthesis of iminoboranes.
1,4-Diaryl-2,3-diazido-1,4-diaza-2,3-diborinines: Used in materials chemistry for their energetic properties.
These compounds share similar properties, such as high nitrogen content and reactivity, but differ in their specific applications and stability.
Eigenschaften
CAS-Nummer |
60197-13-9 |
---|---|
Molekularformel |
C13H4F3N7 |
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
3,9-diazido-1,2,4-trifluoroacridine |
InChI |
InChI=1S/C13H4F3N7/c14-8-7-11(20-22-17)5-3-1-2-4-6(5)19-12(7)10(16)13(9(8)15)21-23-18/h1-4H |
InChI-Schlüssel |
IYRMKQDXCIACFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)N=[N+]=[N-])F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.